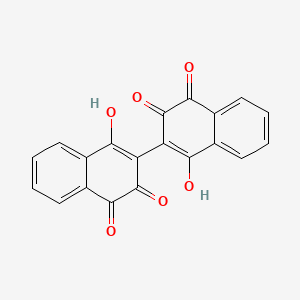

BI-Lawsone

Descripción general

Descripción

BI-Lawsone: 2-hydroxy-1,4-naphthoquinone , is a naturally occurring organic compound primarily found in the leaves of the henna plant (Lawsonia inermis). It is a red-orange dye that has been used for thousands of years in hair and skin coloring. The compound is known for its strong staining properties, which result from its chemical interaction with keratin in skin and hair .

Mecanismo De Acción

Target of Action

BI-Lawsone, also known as Lawsone , is a 1,4-naphthoquinone derivative . It primarily targets primary amino acids . It is also suggested that Lawsone could interact with the cytochrome bc1 complex, a specific mitochondrial target of Plasmodium falciparum .

Mode of Action

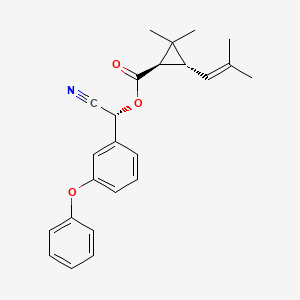

This compound interacts with its targets through a chemical reaction with the protein keratin in skin and hair via a Michael addition reaction . This results in a strong permanent stain that lasts until the skin or hair is shed . Darker colored staining is due to more lawsone–keratin interactions occurring .

Biochemical Pathways

This compound affects several biochemical pathways. The 1,4-naphthoquinones are synthesized by species belonging to nearly 20 disparate orders spread throughout vascular plants, and their production occurs via one of four known biochemically distinct pathways . Many 1,4-naphthoquinones are excreted into the rhizosphere and they are highly reactive in biological systems .

Pharmacokinetics

It is known that this compound is rapidly absorbed after oral administration . This compound pharmacokinetics appeared linear with time; steady state occurred 3–5 days after each multiple-dosing period .

Result of Action

The molecular and cellular effects of this compound’s action include inducing cell death by apoptosis in melanoma cells (B16F10) . It also has potential activity on tumor cells .

Análisis Bioquímico

Biochemical Properties

BI-Lawsone plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to produce mitochondrial dysfunctions and trigger mitophagy in Saccharomyces cerevisiae . This compound interacts with enzymes involved in oxidative stress, such as superoxide dismutase and catalase, leading to the generation of reactive oxygen species. Additionally, this compound can inhibit DNA topoisomerase, affecting DNA replication and transcription .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by inducing oxidative stress, which can lead to cell death or apoptosis. This compound affects cell signaling pathways by modulating the activity of kinases and phosphatases, leading to changes in gene expression and cellular metabolism. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis through the activation of caspases .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to generate reactive oxygen species and induce oxidative stress. This compound binds to biomolecules such as proteins and DNA, leading to the formation of adducts and the inhibition of enzyme activity. It can also activate or inhibit various signaling pathways, resulting in changes in gene expression. This compound’s ability to inhibit DNA topoisomerase further contributes to its cytotoxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. This compound is relatively stable under normal conditions but can degrade when exposed to light and heat. Long-term exposure to this compound can lead to sustained oxidative stress and mitochondrial dysfunction, resulting in chronic cellular damage. In vitro and in vivo studies have shown that this compound can have long-term effects on cellular function, including alterations in cell signaling and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit protective effects by inducing mild oxidative stress and activating cellular defense mechanisms. At high doses, this compound can cause significant toxicity, leading to cell death and tissue damage. Threshold effects have been observed, where a certain dosage level results in a dramatic increase in cytotoxicity. Toxic or adverse effects at high doses include liver and kidney damage, as well as hematological abnormalities .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to oxidative stress and redox homeostasis. It interacts with enzymes such as superoxide dismutase, catalase, and glutathione peroxidase, affecting the levels of reactive oxygen species and antioxidant defenses. This compound can also influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cell, this compound can localize to various cellular compartments, including the mitochondria and nucleus. Its distribution is influenced by factors such as pH, redox state, and the presence of binding proteins .

Subcellular Localization

This compound’s subcellular localization is critical for its activity and function. It can be targeted to specific compartments or organelles through post-translational modifications and targeting signals. In the mitochondria, this compound can induce mitochondrial dysfunction and trigger mitophagy. In the nucleus, it can interact with DNA and nuclear proteins, affecting gene expression and DNA repair processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: BI-Lawsone can be synthesized through various methods, including the oxidation of naphthoquinones, 1- or 2-naphthols, dihydroxy naphthalenes, aminonaphthols, and tetralones . One common method involves the oxidation of 2-hydroxy-1,4-naphthoquinone using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from the henna plant. The process includes extraction with an alkaline solution, followed by column filtration using macroporous adsorption resin, rinsing with ethanol to remove impurities, and finally, freeze-drying to isolate the this compound powder .

Análisis De Reacciones Químicas

Types of Reactions: BI-Lawsone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is known to react with primary amino acids through a Michael addition reaction, resulting in strong permanent stains .

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Sodium borohydride, lithium aluminum hydride

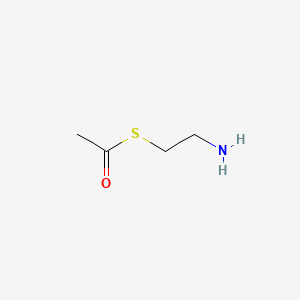

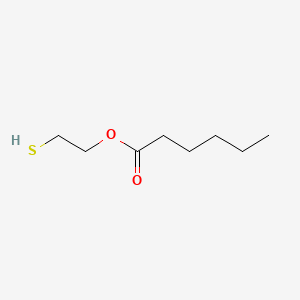

Substitution: Amines, thiols

Major Products: The major products formed from these reactions include various biologically active compounds and materials with intriguing properties, such as anticancer agents and antimicrobial agents .

Aplicaciones Científicas De Investigación

BI-Lawsone has a wide range of scientific research applications, including:

Chemistry: Used as a starting material for the synthesis of various organic scaffolds and biologically active molecules.

Biology: Exhibits potential antioxidant, anti-inflammatory, antimicrobial, and antitumor properties.

Industry: Utilized in the production of dyes, sunscreens, and sunless tanning agents.

Comparación Con Compuestos Similares

BI-Lawsone is structurally related to other naphthoquinones, such as:

- Lapachol

- Juglone

- Plumbagin

- Atovaquone

- Parvaquone

- β-Lapachone

- α-Lapachone

Compared to these compounds, this compound is unique due to its strong staining properties and its widespread use in traditional and modern applications .

Propiedades

IUPAC Name |

4-hydroxy-3-(1-hydroxy-3,4-dioxonaphthalen-2-yl)naphthalene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H10O6/c21-15-9-5-1-3-7-11(9)17(23)19(25)13(15)14-16(22)10-6-2-4-8-12(10)18(24)20(14)26/h1-8,21-22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXSJQXOTICWTFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=O)C2=O)C3=C(C4=CC=CC=C4C(=O)C3=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33440-64-1 | |

| Record name | 2,2'-Bi(3-hydroxy-1,4-naphthoquinone) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

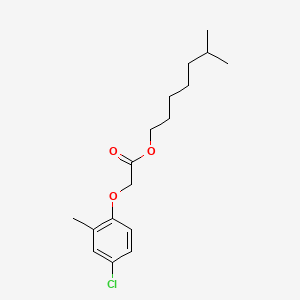

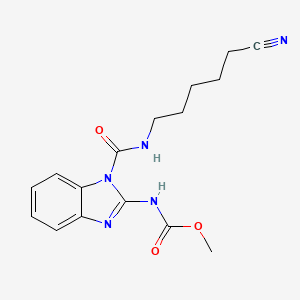

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[1-[[3-[[2-Amino-3-(3-hydroxyphenyl)propanoyl]-methylamino]-1-[[5-(2,4-dioxo-1,3-diazinan-1-yl)-4-hydroxyoxolan-2-ylidene]methylamino]-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B1217741.png)

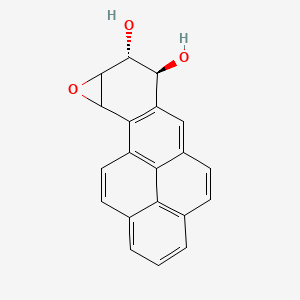

![Benzo[a]pyrene-4,5-oxide](/img/structure/B1217752.png)